5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol 5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Brand Name: Vulcanchem
CAS No.: 35482-50-9
VCID: VC0005293
InChI: InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14?/m0/s1
SMILES: CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol

5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol

CAS No.: 35482-50-9

Inhibitors

VCID: VC0005293

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol - 35482-50-9

CAS No. 35482-50-9
Product Name 5-Methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
IUPAC Name 5-methyl-2-[(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Standard InChI InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14?/m0/s1
Standard InChIKey GKVOVXWEBSQJPA-UONOGXRCSA-N
Isomeric SMILES CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
SMILES CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Canonical SMILES CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Appearance Assay:≥97%A solution in methyl acetate
Synonyms 5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
PubChem Compound 10220780
Last Modified Nov 11 2021
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